molecular formula C8H9F2N5 B11890985 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine

Cat. No.: B11890985
M. Wt: 213.19 g/mol
InChI Key: STNYGMAVSZVCRO-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a purine base with a difluoromethyl group at the 6-position and an ethyl group at the 9-position, making it a valuable molecule for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the purine base.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .

Biological Activity

6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is a purine derivative notable for its unique difluoromethyl group, which significantly influences its biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral and anticancer agent. The following sections explore the compound's mechanism of action, biological activity, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to various enzymes and receptors, modulating their activity. Additionally, the compound may interfere with nucleic acid synthesis and function, which is crucial in its potential roles as an antiviral or anticancer agent.

Antiviral Properties

Research indicates that compounds with difluoromethyl substitutions often exhibit significant antiviral activity. The structure of this compound allows it to mimic natural nucleosides, potentially inhibiting viral replication by interfering with nucleic acid synthesis. In vitro studies have shown promising results against several viruses, including those responsible for respiratory infections and hepatitis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. The ability to modulate key enzymes involved in these pathways further supports its potential as a therapeutic agent in oncology.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro against respiratory viruses.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines through modulation of survival pathways.
Study CEnzyme InteractionEnhanced binding affinity to DNA polymerases compared to non-fluorinated analogs.

Case Studies

  • Antiviral Efficacy Against Influenza Virus : A study assessed the efficacy of this compound against the influenza virus in a controlled laboratory setting. Results indicated a significant reduction in viral load, suggesting that the compound effectively inhibits viral replication.
  • Impact on Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Pharmacokinetics and Bioavailability : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings suggested favorable bioavailability and metabolic stability, making it a viable candidate for further development.

Properties

Molecular Formula

C8H9F2N5

Molecular Weight

213.19 g/mol

IUPAC Name

6-(difluoromethyl)-9-ethylpurin-2-amine

InChI

InChI=1S/C8H9F2N5/c1-2-15-3-12-5-4(6(9)10)13-8(11)14-7(5)15/h3,6H,2H2,1H3,(H2,11,13,14)

InChI Key

STNYGMAVSZVCRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)N)C(F)F

Origin of Product

United States

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